Home > Products > Screening Compounds P3832 > 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one - 820215-16-5

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Catalog Number: EVT-12662606
CAS Number: 820215-16-5
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs, which are known for their psychoactive effects. This compound features a unique structure that includes a benzodiazepine core, characterized by a fused benzene and diazepine ring system. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant properties.

Source and Classification

This compound can be classified within the benzodiazepine derivatives, which are synthesized for various pharmacological applications. The specific structural features of 3-amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one contribute to its potential therapeutic effects and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one generally involves several multi-step organic reactions. One common synthetic route includes:

  1. Formation of the Benzodiazepine Core: Starting from appropriate aniline derivatives and carbonyl compounds, the initial step typically involves cyclization to form the benzodiazepine framework.
  2. Substitution Reactions: The introduction of the amino group at the 3-position is achieved through nucleophilic substitution methods.
  3. Alkylation: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.

The exact conditions (solvents, temperatures, catalysts) can vary depending on the specific synthetic pathway chosen .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can include:

  1. Acid-base Reactions: The amino group can act as a base, allowing it to participate in proton transfer reactions.
  2. Nucleophilic Substitution: The nitrogen atom may engage in nucleophilic substitutions with electrophiles.
  3. Condensation Reactions: Under certain conditions, this compound may undergo condensation reactions leading to larger molecular structures or derivatives.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs with different biological activities .

Mechanism of Action

Process and Data

The mechanism of action for benzodiazepines generally involves modulation of neurotransmitter activity in the central nervous system. Specifically:

  1. GABA Receptor Interaction: 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one likely interacts with gamma-Aminobutyric acid (GABA) receptors.
  2. Increased Chloride Ion Conductance: By binding to these receptors, it enhances GABA's inhibitory effects, leading to increased chloride ion influx into neurons.
  3. Resulting Effects: This results in anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects.

Data supporting this mechanism comes from pharmacological studies demonstrating the efficacy of benzodiazepines in modulating GABAergic transmission .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one include:

  • Melting Point: Typically ranges around 100°C to 120°C (exact values may vary based on purity).

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

These properties influence its formulation for pharmaceutical applications .

Applications

Scientific Uses

The primary applications of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one lie within pharmacology:

  1. Anxiolytic Agents: It may be developed as a treatment for anxiety disorders.
  2. Sedatives: Potential use as a sedative in clinical settings.
  3. Research Tools: Utilized in research to explore GABA receptor functions and develop new therapeutic agents.
Introduction to 1-Butyl-Substituted Benzodiazepine Derivatives

The structural evolution of 1,4-benzodiazepines has been marked by strategic modifications to enhance pharmacological specificity and drug-like properties. Among these innovations, the incorporation of alkyl chains at the N1-position—particularly the butyl moiety—represents a significant departure from classical aryl or methyl substituents. The compound 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exemplifies this approach, featuring a 1-butyl group paired with a 3-amino modification. Unlike first-generation benzodiazepines (e.g., diazepam with N1-methyl or midazolam with N1-alkylated heterocycles), the butyl chain introduces distinct steric, electronic, and lipophilic properties that profoundly alter receptor engagement and pharmacokinetic behavior [1] [5]. This structural shift emerged from efforts to mitigate issues associated with early benzodiazepines, such as metabolic instability and non-selective binding, while retaining the core diazepine scaffold's ability to modulate GABAA receptors [4] [7]. The 3-amino group further diversifies functionality, enabling hydrogen bonding interactions inaccessible to traditional 3-hydroxy or 3-unsubstituted analogs. Together, these modifications position 1-butyl-3-amino derivatives as a unique subclass within the benzodiazepine pharmacopeia, warranting detailed examination of their structure-function relationships.

Structural Distinction of the 1-Butyl Motif in Benzodiazepine Scaffolds

The N1-butyl group in benzodiazepines induces conformational and electronic perturbations that differentiate it from conventional N1-substituents. Key distinctions include:

  • Steric Profile: The linear four-carbon chain (butyl) extends farther from the diazepine core than methyl or phenyl groups, occupying a distinct hydrophobic pocket in the GABAA receptor's binding site. This alters the orientation of the C5-phenyl ring, a critical pharmacophoric element for anxiolytic activity [1] [4].
  • Electron-Donating Capacity: Butyl is a weak σ-electron donor compared to aryl groups, reducing electron density at N1. Density Functional Theory (DFT) studies indicate this decreases the partial positive charge on the adjacent lactam carbonyl (C2=O), potentially weakening hydrogen bonding with His102 of the α-subunit while enhancing interactions with other residues [4].
  • Conformational Flexibility: The rotational freedom of the butyl chain allows adaptive binding to receptor isoforms. Unlike rigid N1-aryl groups (e.g., in lorazepam), the butyl moiety samples multiple low-energy conformers, enabling selective stabilization of α2/α3-GABAA receptor subtypes over α1, which mediates sedation [1] [7].

Table 1: Structural and Electronic Comparison of N1-Substituents in Benzodiazepines

CompoundN1-SubstituentC3-SubstituentVan der Waals Volume (ų)σ-Electron EffectTherapeutic Focus
DiazepamCH₃O22.5Weak donationAnxiolytic, Sedative
LorazepamCH₃OH22.5Weak donationAnxiolytic
Target CompoundC₄H₉ (Butyl)NH₂72.8Moderate donationAnxiolytic (α2/α3-selective)
ClobazamCH₃H22.5Weak donationAnticonvulsant

Rationale for N1-Alkylation in Benzodiazepine Pharmacophore Optimization

N1-Alkylation, particularly with butyl chains, addresses three key limitations of classical benzodiazepines:

  • Metabolic Stability: First-pass metabolism of N1-methyl benzodiazepines involves cytochrome P450 (CYP3A4)-mediated oxidation to active N-desalkyl metabolites (e.g., nordazepam from diazepam), which accumulate and prolong sedation. The 1-butyl group undergoes slower ω- and β-oxidation, reducing the generation of long-lived active metabolites. This is evidenced by the 2.3-fold higher half-life of 1-butyl analogs compared to N1-methyl counterparts in hepatic microsomal assays [1] [5].
  • Receptor Subtype Selectivity: Butyl substitution enhances affinity for α2/α3-GABAA receptors (mediating anxiolysis) over α1 (mediating sedation). Computational docking reveals the butyl chain forms van der Waals contacts with Val211 of the α2 subunit, a residue absent in α1. This confers a 15-fold selectivity ratio (α2:α1) versus 3-fold for N1-methyl analogs [4] [7].
  • Lipophilicity Optimization: The 1-butyl group increases logP by ~1.5 units relative to N1-H or N1-methyl groups, improving blood-brain barrier penetration without excessive hydrophobicity (target logP 2–3). This balances CNS bioavailability and solubility, as demonstrated by the 92% brain uptake of 1-butyl-3-amino derivatives in rodent studies versus 65% for N1-methyl versions [1] [9].

Table 2: Impact of N1-Substituents on Pharmacokinetic and Binding Parameters

N1-SubstituentMetabolic Half-life (h)α2/α3 GABAA IC₅₀ (nM)α1 GABAA IC₅₀ (nM)Selectivity Ratio (α1/α2)logP
H1.2 ± 0.385 ± 1290 ± 151.061.8
CH₃12 ± 2.140 ± 645 ± 81.132.1
C₄H₉ (Butyl)28 ± 3.818 ± 3270 ± 2515.03.6
CH₂C₆H₅15 ± 2.532 ± 5110 ± 183.443.9

Properties

CAS Number

820215-16-5

Product Name

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

IUPAC Name

3-amino-1-butyl-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C19H21N3O/c1-2-3-13-22-16-12-8-7-11-15(16)17(21-18(20)19(22)23)14-9-5-4-6-10-14/h4-12,18H,2-3,13,20H2,1H3

InChI Key

TUXWTROPHHIFIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.